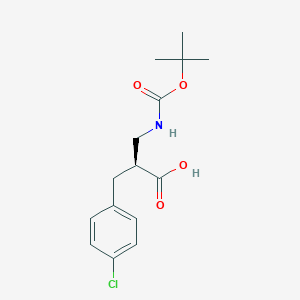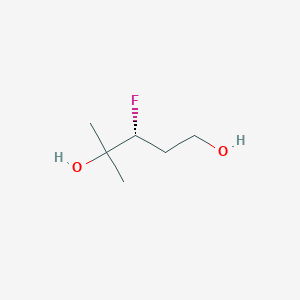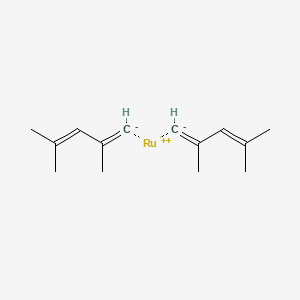
Bis(2,4-dimethylpentadienyl)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dimethylpentadienyl)ruthenium(II) is a chemical compound with the linear formula Ru(C7H11)2 . It is a yellow solid with a molecular weight of 291.39 . This compound is an excellent chiral ruthenium catalyst precursor .
Synthesis Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) can be synthesized from an isoprene-derived diallyl ruthenium (IV) complex . It can also be obtained by reductive dehalogenation of RuCl·aq in the presence of 4-methylbuten-2-ones .Molecular Structure Analysis
The molecular structure of Bis(2,4-dimethylpentadienyl)ruthenium(II) is represented by the SMILES string [Ru]. [CH2] [C] © [CH] [C] ( [CH2])C. [CH2] [C] © [CH] [C] ( [CH2])C .Chemical Reactions Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) reacts with cyclic and acyclic dienes in the presence of alkali to form the corresponding chiral ruthenium catalysts . It can also be converted into the protonated open ruthenocene by treatment with HBF4 and subsequently into the protonated half-open ruthenocene by reaction with cyclopentadiene .Physical and Chemical Properties Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) is a yellow solid that comes in the form of powder, crystals, or beads . It has a melting point of 91-93 °C .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
- Bis(2,4-dimethylpentadienyl)ruthenium(II) is utilized in synthesizing ruthenium(II) η5-dienyl compounds, serving as precursors for enantioselective hydrogenation catalysts. These compounds are efficient in synthesizing crystalline yellow compounds like cyclopentadienyl and dimethylpentadienyl in high yields (Bauer et al., 2000).
2. Catalysis
- Ruthenium(II) complexes derived from bis(2,4-dimethylpentadienyl)ruthenium(II) catalyze transfer hydrogenation of ketones. These complexes, including 16-electron pentadienyl and cyclopentadienyl complexes, have been studied for their catalytic efficiency in various reactions (Glöge et al., 2015).
3. Metallorganic Chemical Vapor Deposition (MOCVD)
- Bis(2,4-dimethylpentadienyl)ruthenium(II) has been utilized in MOCVD for the low-temperature preparation of metallic ruthenium films. It demonstrates high vapor pressure and lower decomposition temperature, making it effective for depositing crystalline metallic ruthenium films at low temperatures (Kawano et al., 2007).
4. Photovoltaic Applications
- In the field of photovoltaics, compounds like bis(3,4-dicarboxypyridine)(1,4,8,11,15,18,22,25-octamethyl-phthalocyaninato)ruthenium(II) derived from bis(2,4-dimethylpentadienyl)ruthenium(II) have been used to sensitize nanocrystalline TiO2 films for efficient energy conversion in photovoltaic cells (Nazeeruddin et al., 1998).
5. Electronic Properties and Electrochemistry
- Research has been conducted on the electronic properties and electrochemistry of ruthenium(II) complexes involving bis(2,4-dimethylpentadienyl)ruthenium(II), examining their behavior and potential applications in electrochemical reactions and processes (Marcaccio et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
85908-78-7 |
|---|---|
Fórmula molecular |
C14H18Ru |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-methanidyl-2-methylpenta-1,3-diene;ruthenium(6+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-6(2)5-7(3)4;/h2*1H,3H2,2,4H3;/q2*-3;+6 |
Clave InChI |
YGFLYAVWQWHHGI-UHFFFAOYSA-N |
SMILES |
CC(=CC(=[CH-])C)C.CC(=CC(=[CH-])C)C.[Ru+2] |
SMILES canónico |
CC(=[C-]C(=[CH-])C)[CH2-].CC(=[C-]C(=[CH-])C)[CH2-].[Ru+6] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)
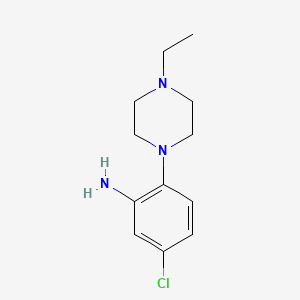
![3-[4-butyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B3340674.png)

![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)
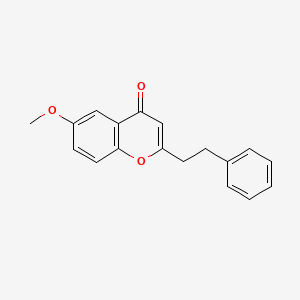
![8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B3340711.png)

![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

